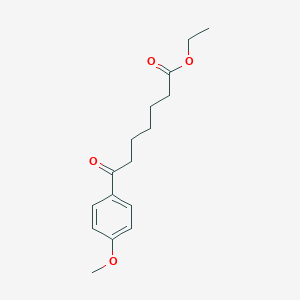

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate involves multiple steps, including the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, yielding ethyl or methyl 7-hydroxyheptanoate. Further oxidation with PCC converts these compounds into ethyl or methyl 7-oxoheptanoate with good yields. Such processes highlight the synthetic routes and methodologies applicable to the target compound's synthesis (Ballini, Marcantoni, & Petrini, 1991).

Molecular Structure Analysis

Crystal and molecular structure studies of closely related compounds provide insight into the structural features and stability of Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate. These studies utilize single crystal X-ray diffraction data, revealing how intermolecular interactions, such as weak O–H...O and C–H...O bonds, influence the crystal packing and stability of these molecules (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate and similar compounds often leverage their activated unsaturated systems for conjugated addition reactions. These reactions, facilitated by basic catalysts, underscore the reactivity and versatility of such compounds in synthetic chemistry. The biological activities associated with these chalcone derivative molecules further emphasize their chemical significance (Kaur et al., 2012).

科学研究应用

Antiproliferative Activities

One notable application of compounds related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate is in the development of antiproliferative agents. For example, derivatives synthesized with an adamantane fragment have been shown to exhibit moderate cytotoxicity against human epithelial lung carcinoma cells, suggesting potential in cancer research and treatment Nurieva et al., 2015.

Crystal and Molecular Structure Analysis

Compounds structurally related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate are often subjects of crystal and molecular structure analysis. This research aids in understanding the physical and chemical properties of these compounds, which can be crucial for their potential applications in material science or as intermediates in organic synthesis. For instance, X-ray powder diffraction data for closely related compounds have been reported to assist in the synthesis of anticoagulants Qing Wang et al., 2017.

Antimicrobial and Antioxidant Studies

Compounds containing the methoxyphenyl moiety have been synthesized and screened for their antimicrobial and antioxidant activities. Some derivatives have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new therapeutic agents Raghavendra et al., 2016.

Synthesis and Characterization

Research into the synthesis and characterization of compounds similar to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate provides valuable insights into their potential applications. For example, the preparation and use of such compounds in the synthesis of alkynes have been described, highlighting their role as intermediates in organic synthesis Marinetti & Savignac, 2003.

Anti-Hepatic Cancer Activity

A novel curcumin ester closely related to Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate was synthesized and characterized, showing potential anti-hepatic cancer activity. This underscores the importance of such compounds in the development of new therapeutic agents targeting specific cancer types Srivastava et al., 2017.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-20-16(18)8-6-4-5-7-15(17)13-9-11-14(19-2)12-10-13/h9-12H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAFJUYPYMREHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453577 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(4-methoxyphenyl)-7-oxoheptanoate | |

CAS RN |

122115-54-2 |

Source

|

| Record name | ETHYL 7-(4-METHOXYPHENYL)-7-OXOHEPTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)

![(3aR,4R,6R,6aR)-2,2-Dimethyl-6-((trityloxy)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B50401.png)

![7-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B50417.png)

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-8-methylsulfanyl-5-oxooctanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B50419.png)